S(+)-Propylnorapomorphine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

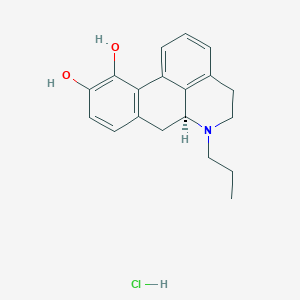

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQOGIDTIFQAM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543152 | |

| Record name | (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79703-31-4 | |

| Record name | (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classification As a Dopaminergic Agent

S(+)-Propylnorapomorphine hydrochloride is classified as a dopaminergic agent, meaning it interacts with dopamine (B1211576) receptors in the central nervous system. nih.govnih.gov Unlike classic dopamine agonists or antagonists, its pharmacological profile is complex. Research has identified it as a limbic-selective dopamine antagonist. scbt.com Further studies have characterized it as a compound with a dual agonist-antagonist nature, which suggests it has a low intrinsic efficacy. nih.gov

This characteristic profile indicates that this compound can be described as a partial agonist. It binds to dopamine receptors but elicits a response that is weaker than that of a full agonist. Conflicting reports of both agonist and antagonist properties have prompted detailed electrophysiological studies to understand its effects on dopamine neurons. nih.gov For instance, while it can inhibit the firing of dopamine neurons in the substantia nigra and ventral tegmental area, a characteristic of agonists, it can also act as an antagonist under certain conditions. nih.govnih.gov This dual activity is central to its utility in research. nih.gov

Context As an Apomorphine Derivative in Research

S(+)-Propylnorapomorphine hydrochloride belongs to the aporphine (B1220529) class of alkaloids and is a stereoisomer (the S(+)-enantiomer) of N-n-propylnorapomorphine (NPA). nih.govacs.org NPA itself is a derivative of apomorphine (B128758), a potent, non-ergoline dopamine (B1211576) agonist first synthesized in the 19th century. nih.govwikipedia.orgresearchgate.net

Researchers have long synthesized derivatives of apomorphine and its N-substituted noraporphine analogs to achieve modified pharmacological activity and improved chemical stability for investigational purposes. nih.govresearchgate.net The study of enantiomers, such as the (R)-(-) and (S)-(+) forms of NPA, is crucial in pharmacology because stereoisomerism can lead to profound differences in biological activity. nih.govacs.org While the (R)-(-) enantiomer of NPA is a potent dopamine agonist, the S(+)-enantiomer displays a markedly different and more complex interaction with dopamine receptors. nih.govnih.govnih.gov This comparative research context allows scientists to explore the stereochemical requirements for agonist versus antagonist activity at dopamine receptors. acs.org

Significance As a Selective Dopaminergic Ligand for Investigation

Dopamine Receptor Subtype Selectivity and Binding Affinity

S(+)-Propylnorapomorphine (S(+)-NPA) is known to interact with both D1-like and D2-like families of dopamine receptors. nih.govwikipedia.org The nature and affinity of these interactions are heavily influenced by its stereochemistry, distinguishing it from its R(-) counterpart.

S(+)-NPA interacts with D2 and D3 dopamine receptors, which belong to the D2-like receptor family. nih.govwikipedia.org However, its pharmacological profile at these receptors is multifaceted, exhibiting properties of both a weak partial agonist and an antagonist. nih.gov This is in stark contrast to its enantiomer, R(-)-NPA, which is a potent agonist with high affinity for D2 and D3 receptors. nih.gov The R(-)-isomer demonstrates high affinity for the D2 receptor, with reported dissociation constants (Ki) for high-affinity (Khigh) and low-affinity (Klow) states being 0.07-0.4 nM and 20-200 nM, respectively. nih.gov It also binds with high affinity to the D3 receptor (Ki = 0.3 nM). nih.gov While direct binding affinity values for the S(+) enantiomer are less commonly reported, its functional profile suggests a lower intrinsic efficacy at these receptors compared to the R(-) form. nih.gov

The interaction of S(+)-NPA extends to the D1 dopamine receptor. nih.gov Studies have shown that both the S(+) and R(-) enantiomers of N-n-propylnorapomorphine (NPA) interact with the D1 receptor. nih.gov In research utilizing carp (B13450389) retina, S(+)-NPA was observed to stimulate the D1 dopamine receptor. nih.gov This finding highlights the compound's ability to engage with the D1-like receptor family, although its activity is often more prominently characterized at D2-like receptors.

Agonist and Antagonist Functional Profiles and Stereochemical Considerations

The functional activity of propylnorapomorphine is critically dependent on its stereoisomeric form. The S(+) and R(-) enantiomers display opposing functional profiles at dopamine receptors, a classic example of stereochemical influence on pharmacological action.

S(+)-Propylnorapomorphine is characterized by its antagonist properties at dopamine receptors, a feature also observed in the S(+)-enantiomer of its parent compound, apomorphine (B128758). nih.govnih.gov This antagonist activity stems from its very low intrinsic efficacy. nih.gov Although it can bind to the receptor, it fails to elicit a significant functional response. In doing so, it occupies the receptor and can block or attenuate the action of more potent agonists. nih.govnih.gov

This dual agonist-antagonist nature was demonstrated in studies where pretreatment with a low dose of S(+)-NPA caused a significant rightward shift of the dose-response curve for the potent agonist R(-)-NPA, a hallmark of competitive antagonism. nih.gov Further analysis revealed that S(+)-NPA has a much lower intrinsic efficacy than its R(-)-antipode, with a calculated relative efficacy of just 0.05. nih.gov This confirms that while it possesses some minimal agonist activity, its predominant functional profile under certain conditions is that of an antagonist. nih.gov

In sharp contrast to the S(+) isomer, R(-)-Propylnorapomorphine (R(-)-NPA) is a potent and high-efficacy dopamine receptor agonist. nih.govnih.gov It binds with high affinity to D2 and D3 receptors and effectively stimulates dopaminergic signaling. wikipedia.orgnih.govnih.gov

The profound difference in efficacy between the enantiomers is highlighted by receptor reserve studies. For R(-)-NPA, a maximal response (greater than 95% inhibition of dopamine cell firing) was achieved with only about 32% of receptors occupied, indicating a substantial receptor reserve of approximately 68%. nih.gov Conversely, for S(+)-NPA, a maximal response required the occupancy of 94% of receptors, indicating very few or no spare receptors. nih.gov This lack of a receptor reserve is consistent with its classification as a low-efficacy partial agonist, which behaves functionally as an antagonist in the presence of a full agonist. nih.gov

Modulation of Downstream Signaling Pathways

By binding to dopamine receptors, S(+)-Propylnorapomorphine can modulate intracellular signaling cascades. The primary targets, D2-like receptors, are canonically coupled to Gi/o G-proteins. nih.gov Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). nih.govnih.gov As an antagonist or weak partial agonist, S(+)-NPA would be expected to block or only weakly mediate this inhibition of cAMP accumulation, thereby preventing the full downstream effects of a more potent agonist or endogenous dopamine.

Dopamine receptor signaling is not limited to G-protein coupling. Receptors also interact with other proteins, such as β-arrestins, which can lead to G-protein-independent signaling and receptor desensitization and internalization. nih.govfrontiersin.org The biased antagonism of S(+)-enantiomers may influence which of these pathways are engaged. nih.gov Furthermore, D1 receptor activation, which S(+)-NPA can influence, typically stimulates Gαs/olf, leading to an increase in cAMP and activation of Protein Kinase A (PKA). nih.govnih.govfrontiersin.org This in turn can regulate numerous downstream targets, including the MAPK pathway, to control neuronal excitability and synaptic plasticity. mdpi.com By occupying D1 and D2 receptors without producing a strong agonistic effect, S(+)-NPA can significantly alter the complex balance of these integrated signaling networks.

Table of Mentioned Compounds

Cyclic Adenosine (B11128) Monophosphate (cAMP) Regulation

Cyclic adenosine monophosphate (cAMP) is a critical second messenger whose intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). patsnap.com The dopamine D2 receptor, a primary target for propylnorapomorphine, is canonically coupled to the Gαi/o subunit of the G-protein complex. nih.gov Activation of Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular production of cAMP. patsnap.com

As a weak partial agonist or antagonist at the D2 receptor, S(+)-NPA would be expected to have a correspondingly weak effect on cAMP inhibition compared to a full agonist. When acting as an antagonist, it would block the ability of endogenous dopamine or other D2 agonists to inhibit adenylyl cyclase, thereby preventing the expected decrease in cAMP levels. The net effect of S(+)-NPA on cAMP regulation is therefore context-dependent, determined by the presence and concentration of other competing agonists.

Beta-Arrestin-2 Recruitment and Biased Agonism/Antagonism

Upon agonist-induced activation and subsequent phosphorylation of a GPCR, β-arrestins are recruited to the receptor. nih.gov This recruitment serves two primary functions: it desensitizes G-protein signaling by sterically hindering the G-protein from coupling to the receptor, and it initiates a distinct, G-protein-independent signaling cascade. nih.govpnas.org

Ligands that show "biased agonism" can preferentially activate one of these pathways over the other. nih.govnih.gov For example, a G-protein-biased agonist would activate G-protein signaling with greater efficacy than it would recruit β-arrestin. Some compounds can even act as agonists for G-protein coupling while simultaneously acting as antagonists for β-arrestin recruitment. nih.gov

Studies on the μ-opioid receptor, another GPCR, have shown that certain opiates like morphine are effective G-protein agonists but act as partial agonists or competitive antagonists for β-arrestin recruitment. nih.gov This discrepancy is thought to contribute to their specific pharmacological profiles. For S(+)-NPA, its characterization as a low-efficacy partial agonist/antagonist suggests it is a poor recruiter of β-arrestin-2 compared to strong D2 agonists. nih.gov As an antagonist, it could foreseeably block β-arrestin-2 recruitment induced by dopamine or other D2 agonists, a key feature of its functional profile.

Dopamine Receptor High- and Low-Affinity States in Ligand Binding

Dopamine receptors, like many GPCRs, exist in at least two interconvertible affinity states for agonists: a high-affinity state and a low-affinity state. nih.govmdpi.com The high-affinity state represents the receptor being coupled to its G-protein, forming a ternary complex of agonist-receptor-G-protein, and is considered the functional, signaling state. nih.govmdpi.com The low-affinity state reflects the receptor being uncoupled from the G-protein. nih.gov Antagonists, in contrast, typically bind with similar affinity to both states. mdpi.comnih.gov

Agonist radioligands are used to selectively label the high-affinity state of the D2 receptor. The general compound N-n-propylnorapomorphine (NPA) shows a clear preference for the high-affinity state. In vitro studies have quantified this preference.

Table 1: N-n-propylnorapomorphine (NPA) Affinity for D2 Receptor States

| Parameter | Value | Reference |

|---|---|---|

| Ki (High-Affinity State) | 0.1–0.4 nM | nih.gov |

| Ki (Low-Affinity State) | 4.6–26 nM | nih.gov |

Data represents the general compound NPA, not specific to the S(+) isomer.

The S(+) isomer's nature as a weak partial agonist/antagonist means it occupies the receptor but with low intrinsic efficacy, differing from full agonists that robustly stabilize the high-affinity, G-protein-coupled state. nih.gov

Receptor Heteromerization and Allosteric Interactions

The function of GPCRs can be further modulated by their interaction with other receptors to form heteromers. These complexes can exhibit pharmacological properties distinct from their constituent monomers, particularly through allosteric interactions where the binding of a ligand to one receptor influences the binding or function of a ligand at the other receptor. nih.govmonash.edu

Interactions within Adenosine A2A Receptor-Dopamine D2 Receptor Heteromers

A well-characterized example of receptor heteromerization is the formation of complexes between the adenosine A2A receptor (A2AR) and the dopamine D2 receptor (D2R), which are densely co-localized in the striatum. nih.govnih.gov Within these A2AR-D2R heteromers, a significant allosteric antagonism exists. nih.gov

Activation of the A2A receptor by an agonist leads to a decrease in the affinity of the D2 receptor for its agonists. nih.govnih.gov For instance, the A2AR agonist CGS21680 was shown to significantly increase the Kd (i.e., decrease the affinity) for the D2 agonist [³H]NPA in rat striatal membranes, without affecting the total number of D2 receptors. nih.gov This interaction is reciprocal, and A2AR antagonists can enhance D2R-mediated functions. nih.gov This allosteric modulation is a key mechanism for the integration of adenosine and dopamine signaling in the brain. pnas.org Studies using the D2R agonist R(-)-propylnorapomorphine hydrochloride demonstrated that its ability to block neuronal firing could be completely counteracted by the A2AR agonist CGS 21680, highlighting the functional significance of this heteromeric interaction. nih.govresearchgate.net

Studies on Positive Allosteric Modulators (PAMs)

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. nih.gov Positive allosteric modulators (PAMs) can enhance the affinity or efficacy of an orthosteric agonist. nih.gov Conversely, negative allosteric modulators (NAMs) reduce the effect of the orthosteric ligand. nih.gov

The development of allosteric modulators for the D2 receptor is an area of active research, offering the potential for greater receptor subtype selectivity and a more nuanced "fine-tuning" of dopaminergic neurotransmission compared to traditional orthosteric ligands. nih.govyoutube.com For example, the compound SB269652 acts as a NAM at the D2R, and its action is dependent on the presence of sodium ions, demonstrating the complex nature of allosteric regulation. nih.gov While specific studies detailing the interaction of this compound with D2 receptor PAMs are not prevalent, the principle remains that a PAM could potentially enhance the low intrinsic efficacy of a partial agonist like S(+)-NPA or alter its binding characteristics.

Alteration of Neurotransmitter Release Dynamics

As a dopamine agonist, this compound directly influences the dynamics of neurotransmitter release, particularly dopamine. Its effects are primarily mediated through its interaction with dopamine receptors, which serve as key regulators of neuronal activity and communication. The compound has been shown to possess a dual nature, with both weak agonist and antagonist properties, allowing it to finely modulate dopaminergic neurotransmission. pnas.org Studies on the closely related compound N-n-propylnorapomorphine (NPA) show a biphasic effect on locomotion, with low doses causing inhibition and higher doses leading to enhanced activity. wikipedia.org This suggests a dose-dependent alteration of neurotransmitter release dynamics. wikipedia.org

This compound exerts significant influence on presynaptic D2-like dopamine receptors, which function as autoreceptors in a negative feedback mechanism to control dopamine release. biorxiv.org Activation of these presynaptic autoreceptors typically inhibits the synthesis and exocytotic release of dopamine from axon terminals. nih.govjneurosci.org The activity of N-n-propylnorapomorphine is likely due to its preferential activation of these D2/D3 autoreceptors over postsynaptic receptors, especially at lower concentrations. wikipedia.org Research on the related enantiomer, (-)-N-n-propylnorapomorphine, demonstrated an inhibition of potassium-induced dopamine release from the nucleus accumbens, an effect that was antagonized by the D2 receptor antagonist sulpiride. nih.gov This indicates that this compound likely reduces dopamine release by stimulating presynaptic D2 autoreceptors, thereby modulating the firing rate and signaling of dopaminergic neurons. nih.gov

The compound's influence extends to other neurotransmitter systems, including the regulation of Neuropeptide Y (NPY). While direct studies on this compound are limited, research on the interplay between dopamine receptors and NPY provides strong evidence for an indirect regulatory role. Studies have shown that the combined administration of dopamine D1 and D2 receptor agonists can additively decrease the level of hypothalamic NPY. nih.gov Dopamine itself is recognized as an appetite suppressant, whereas NPY is an appetite stimulant. researchgate.net The anorectic effects induced by combined D1/D2 agonists are believed to be mediated by their action on hypothalamic NPY. nih.govresearchgate.net Given that this compound acts as a D2 receptor agonist, it is plausible that it contributes to the inhibition of NPY release through its activation of this pathway, thereby influencing physiological processes regulated by NPY, such as energy balance. nih.gov The release of NPY from hypothalamic slices is a calcium-dependent process, involving N-, P-, and Q-type calcium channels. nih.gov

Modulation of Protein Aggregation and Membrane Interactions

A significant area of research for this compound is its ability to interfere with the pathological aggregation of proteins, a hallmark of several neurodegenerative disorders, including Huntington's disease. nih.govnih.gov

Huntington's disease is characterized by the aggregation of the mutant huntingtin (mhtt) protein. nih.govnih.gov this compound has been shown to directly modulate the aggregation process of a fragment of this protein, htt-exon1(46Q). nih.govnih.gov In vitro studies using Thioflavin T (ThT) assays, which quantify the formation of amyloid fibrils, demonstrated that the compound effectively reduces fibril formation in a dose-dependent manner. nih.govnih.gov As the concentration of this compound increases, the formation of htt fibrils decreases. nih.govnih.gov Atomic force microscopy (AFM) has further confirmed these findings, revealing morphological changes in the resulting aggregates, including alterations in their height and volume, in the presence of the compound. nih.govnih.gov

Table 1: Effect of this compound on Mutant Huntingtin Fibril Formation Use the slider to see how the concentration affects fibril formation.

Fibril Formation: High

Observation: At low to no concentration, mutant huntingtin (htt) readily forms extensive fibrils. As the concentration of this compound is increased, the extent of fibril formation is visibly reduced. nih.govnih.gov

The interaction of protein aggregates with lipid membranes is a critical factor in the pathology of neurodegenerative diseases, often leading to membrane damage and cellular toxicity. nih.govnih.gov this compound has been found to mitigate these harmful interactions. Research shows the compound reduces the ability of mutant huntingtin aggregates to bind to lipid membranes. nih.govnih.gov Furthermore, in situ atomic force microscopy experiments demonstrated a significant decrease in the damage caused by htt-exon1(46Q) to supported lipid bilayers when the compound was present, compared to control conditions without the drug. nih.gov This suggests that this compound not only inhibits the formation of fibrils but also protects cellular membranes from the toxic effects of the aggregates that do form. nih.govnih.gov

Regulation of Intracellular Calcium Signaling

This compound, through its action on dopamine D2 receptors, plays a role in regulating intracellular calcium ([Ca2+]i) signaling. D2-like receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity. frontiersin.org However, their activation also modulates calcium levels through several mechanisms. One primary mechanism is the reduction of calcium influx through voltage-dependent calcium channels. nih.gov Studies using the D2 agonist quinpirole (B1680403) have shown that D2 receptor activation leads to a decrease in cytosolic calcium concentration by deactivating these channels, an effect often accompanied by membrane hyperpolarization. nih.gov Additionally, D2 receptors can participate in more complex signaling pathways. In striatal neurons, the formation of a dopamine D1-D2 receptor heteromer creates a signaling complex that, upon activation, can mobilize calcium from intracellular stores via a Gq/PLC-dependent pathway. pnas.org This indicates that this compound can influence calcium homeostasis by both inhibiting calcium entry from the extracellular space and potentially participating in the release of calcium from internal reserves.

Activation of Cellular Stress Response Pathways

Cells possess intricate signaling networks to perceive and adapt to various forms of stress, including chemical and oxidative challenges. These cellular stress responses are crucial for maintaining homeostasis and promoting cell survival. One of the key mechanisms involves the activation of transcription factors that regulate the expression of a wide array of protective genes. While direct studies on this compound's role in activating broader cellular stress response pathways are not extensively detailed in the current body of scientific literature, the actions of structurally and functionally related dopamine agonists provide a strong basis for its potential involvement in these pathways. Dopamine itself, and other dopamine agonists, have been shown to influence cellular stress responses, particularly through the generation of reactive oxygen species (ROS) which can act as signaling molecules to trigger protective mechanisms. dntb.gov.uaresearchgate.net

The activation of these pathways is a double-edged sword; while they are primarily protective, excessive or prolonged activation can also contribute to cellular dysfunction. Therefore, understanding how a compound like this compound might modulate these responses is of significant interest. The primary recognized pathway in this context for related compounds is the Nrf2-ARE pathway. nih.govfrontiersin.org

Induction of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.commdpi.com Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. nih.gov However, in the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter region of numerous target genes, initiating their transcription. mdpi.comnih.gov These genes encode a variety of antioxidant and cytoprotective proteins, including enzymes involved in glutathione (B108866) synthesis and regeneration, as well as detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govnih.gov

While direct experimental evidence for this compound's ability to induce the Nrf2-ARE pathway is not available in the reviewed scientific literature, compelling evidence from studies on the structurally related compound, S[+]-apomorphine, strongly suggests this possibility. S[+]-apomorphine, a receptor-inactive enantiomer of the well-known dopamine agonist R[-]-apomorphine, has been identified as a potent activator of the Nrf2-ARE pathway. nih.govnih.govresearchgate.net

Research has demonstrated that S[+]-apomorphine can induce the expression of Nrf2 target genes in various cell types. nih.gov For instance, in cellular models, treatment with S[+]-apomorphine led to a significant upregulation of both NQO1 and HO-1 gene expression. nih.gov This induction of neuroprotective genes highlights the potential of apomorphine-related structures to mitigate oxidative stress, a key factor in the pathology of several neurodegenerative diseases. frontiersin.org The activation of the Nrf2 pathway by dopamine and its agonists is thought to be linked to the oxidative stress generated by their metabolism, which includes the formation of dopamine-quinones and hydrogen peroxide (H₂O₂). dntb.gov.uaresearchgate.net This suggests a mechanism whereby these compounds, including potentially this compound, could initiate a protective cellular response.

The following table summarizes the key findings on the induction of the Nrf2-ARE pathway by the related compound S[+]-apomorphine:

| Compound | Cell Line/Model | Key Findings | Reference |

| S[+]-Apomorphine | C6 Astrocytic Cells | - Significant induction of Nrf2-ARE reporter gene activity. - Upregulation of NQO1 and HO-1 gene expression. | nih.gov |

| S[+]-Apomorphine | Primary Mouse Astrocytes | - Confirmed induction of NQO1 and HO-1 gene expression. | nih.gov |

| S[+]-Apomorphine | Mouse and patient fibroblast models of ALS | - Demonstrated CNS penetrance and Nrf2 induction in vivo. - Reduced pathological oxidative stress. | nih.gov |

Given the structural similarities between this compound and S[+]-apomorphine, it is plausible that the former could also exert its neuroprotective effects, at least in part, through the activation of the Nrf2-ARE pathway. However, direct experimental verification is necessary to confirm this hypothesis.

Structure Activity Relationship Sar and Ligand Design

Stereochemical Influence on Pharmacological Activity and Selectivity

Stereochemistry plays a pivotal role in the pharmacological profile of N-n-propylnorapomorphine (NPA). The molecule possesses a chiral center at the C-6a position, leading to two distinct enantiomers, (S)-(+) and (R)-(-), which exhibit markedly different activities at dopamine (B1211576) receptors.

Research has consistently demonstrated that the (R)-(-) enantiomer of NPA acts as a potent dopamine receptor agonist, stimulating both D1 and D2-like receptors. nih.gov In contrast, S(+)-Propylnorapomorphine is characterized as a dopamine receptor antagonist. nih.govmedchemexpress.eu It selectively inhibits locomotor activity without inducing stereotypy, which is a behavior associated with the agonist activity of the (R)-(-) isomer. nih.gov This antagonistic action is particularly effective against the motor-excitatory effects stimulated by low doses of the R(-) isomer. nih.gov

The N-propyl substitution on the nitrogen atom of the aporphine (B1220529) scaffold significantly influences potency. Studies comparing the S(+) isomers of apomorphine (B128758) (APO) and N-n-propylnorapomorphine (NPA) have shown that S(+)-NPA is substantially more potent as an antagonist of locomotor activity. nih.gov S(+)-Propylnorapomorphine hydrochloride is specifically described as a limbic-selective dopamine antagonist, suggesting a preferential action in specific brain regions associated with emotion and behavior. scbt.comsigmaaldrich.com This stereochemical and regional selectivity is a crucial aspect of its pharmacological profile and a key consideration in the design of new central nervous system agents. The separation of the racemic mixture is therefore essential to study the distinct properties of each enantiomer. nih.gov

| Compound | Stereoisomer | Primary Pharmacological Activity | Key Behavioral Effect |

|---|---|---|---|

| Apomorphine (APO) | R(-) | Dopamine Agonist | Induces stereotyped behavior |

| Apomorphine (APO) | S(+) | Dopamine Antagonist | Less potent inhibitor of locomotor activity |

| N-n-propylnorapomorphine (NPA) | R(-) | Potent Dopamine Agonist | Induces stereotyped behavior |

| N-n-propylnorapomorphine (NPA) | S(+) | Potent Dopamine Antagonist | Selective inhibitor of locomotor activity |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rutgers.edu These models are invaluable in drug design for predicting the activity of new molecules and understanding the key features required for receptor interaction. ijpsonline.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comiupac.org The process involves aligning a series of structurally related compounds and placing them in a 3D grid. nih.gov At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated, creating a field matrix for each molecule. google.com Statistical methods, such as Partial Least Squares (PLS), are then used to develop a correlation between these field values and the observed biological activities. google.com

While specific CoMFA studies focusing exclusively on this compound are not prevalent in the literature, this methodology has been successfully applied to series of dopamine D2 receptor antagonists. nih.govnih.gov For these antagonists, CoMFA models have demonstrated that both electrostatic and steric field contributions are significant for receptor affinity. nih.gov The resulting models can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of more potent antagonists. nih.gov The quality of the molecular alignment is a critical factor for the success of a CoMFA model. nih.govnih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger (or block) its response. ijpsonline.com Pharmacophore mapping aims to identify this common 3D arrangement of features for a series of active compounds. ijpsonline.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. researchgate.netmdpi.com

For aporphine-based dopamine receptor antagonists like S(+)-Propylnorapomorphine, a pharmacophore model would define the precise spatial relationship between key functional groups required for antagonist activity. A general model for aporphine binding at dopamine receptors suggests that interactions involving the basic nitrogen atom and the hydroxyl groups on the catechol ring are crucial for high-affinity binding. nih.gov For D1 antagonists specifically, the presence of a C-11 hydroxyl group is considered essential, while the absence of a C-10 hydroxyl group determines antagonist versus agonist activity. nih.gov The (S) configuration at the chiral center or the presence of a hydrophobic binding site may further contribute to the antagonist profile. nih.gov Once developed, these pharmacophore maps can be used as 3D queries to search large chemical databases for novel and structurally diverse compounds with the potential for dopamine antagonist activity. ijpsonline.com

Design and Synthesis of Apomorphine Analogues and Derivatives for SAR Studies

The design and synthesis of analogues based on the apomorphine scaffold are a cornerstone of SAR exploration for dopamine receptor ligands. nih.gov To probe how different structural elements contribute to receptor affinity and functional selectivity, researchers systematically modify three primary regions of the apomorphine molecule: the A-ring (catechol), the D-ring (aromatic), and the N-alkyl substituent. nih.gov

Synthetic strategies often begin with (R)-(-)-apomorphine, a known non-selective D1 and D2 receptor agonist, as the core scaffold. nih.gov Modifications include:

N-Substituent: Varying the alkyl group on the nitrogen atom has a profound impact on activity. The N-n-propyl group, as seen in NPA, is known to confer high potency at dopamine D2 receptors compared to the N-methyl group of apomorphine. nih.govnih.gov

A-Ring (Catechol Moiety): The 10,11-dihydroxy group is critical for activity. Modifications such as creating monohydroxy derivatives (e.g., 10-hydroxy or 11-hydroxy) or introducing different protecting groups can alter potency and selectivity. nih.govnih.gov For instance, studies have shown that N-n-propyl derivatives of monohydroxylated aporphines can be highly active dopamine receptor agonists, indicating a catechol system is not an absolute requirement. nih.gov

D-Ring: Introducing substituents like halogens (e.g., bromine, fluorine) or alkyl groups at various positions on this aromatic ring has been explored. nih.govnih.gov For example, the introduction of a fluorine atom at the C-2 position of (R)-(-)-N-n-propylnorapomorphine resulted in a compound with exceptionally high D2 affinity and selectivity. nih.gov

These synthetic efforts often produce racemic mixtures, which must be separated via chiral resolution or chiral HPLC to evaluate the distinct pharmacological profiles of the individual (R) and (S) enantiomers. nih.gov The data gathered from these analogues provides a detailed understanding of the SAR, aiding in the development of ligands with desired properties, such as receptor subtype selectivity or biased signaling. nih.gov

Exploration of Allosteric Modulation in Dopamine Receptor Ligand Development

Allosteric modulation represents an advanced strategy in drug design, moving beyond the traditional orthosteric binding site where endogenous ligands like dopamine bind. nih.gov Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can alter the affinity and/or efficacy of the orthosteric ligand. nih.govmdpi.com This approach offers several advantages, including greater receptor subtype selectivity and a "ceiling effect" that can prevent overdosing. mdpi.com

Allosteric modulators are classified based on their effect:

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. nih.gov

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting agonist activity on their own but can block the binding of other allosteric modulators. mdpi.com

While this compound is primarily known as a competitive orthosteric antagonist, compounds from the aporphine class are relevant to the study of allosterism. For instance, the binding of the D2 agonist [3H]N-n-Propylnorapomorphine ([3H]NPA) is used in assays to characterize the effects of potential allosteric modulators. mdpi.com In such studies, a PAM might increase the binding affinity of [3H]NPA, while a NAM would decrease it. This demonstrates the utility of orthosteric ligands like NPA as essential tools in the discovery and characterization of allosteric modulators for dopamine receptors. mdpi.com The development of allosteric modulators for dopamine receptors is a promising frontier for creating more refined therapies for neurological and psychiatric disorders. nih.govnih.gov

Preclinical Research Paradigms and in Vitro Models

Cell-Based Assay Systems for Receptor Characterization

Cell-based assays are fundamental in characterizing the interaction of S(+)-Propylnorapomorphine with specific molecular targets, particularly dopamine (B1211576) receptors. These systems allow for the study of receptor binding, functional activity, and downstream signaling pathways in a controlled environment.

Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are widely used platforms for the stable or transient expression of recombinant G-protein coupled receptors (GPCRs), including dopamine D1-like and D2-like receptors. nih.gov These cell lines are advantageous because they have low levels of endogenous dopamine receptor expression, providing a "clean" background to study the pharmacology of a specific, introduced receptor subtype. researchgate.net

In studies involving apomorphine (B128758) analogs, HEK293 cells transfected with human D2 and D3 receptors have been instrumental. For instance, research on 2-methoxy-N-propylnorapomorphine (MNPA), a related apomorphine derivative, demonstrated that it is a full and potent agonist at both D2 and D3 receptors expressed in HEK293 cells. nih.govnih.gov Functional assays in these cells revealed that MNPA robustly inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation, a hallmark of D2-like receptor activation, to the same extent as dopamine itself. nih.govnih.gov Furthermore, these cells have been used to demonstrate agonist-induced receptor internalization, a key process in signal regulation, using techniques like confocal microscopy. nih.gov

CHO-K1 cells are also a workhorse for dopamine receptor research. They can be engineered to stably overexpress a specific dopamine receptor subtype, such as the D2 receptor, along with a reporter system to measure downstream signaling. genscript.com For example, CHO-K1 cells expressing the D1 dopamine receptor have been used to conduct dose-response studies and assess receptor desensitization and down-regulation following prolonged agonist exposure. researchgate.net While direct studies on S(+)-Propylnorapomorphine in these specific CHO-K1 lines are not detailed in the provided sources, the methodology is well-established. For example, studies on the parent compound, apomorphine, in CHO-K1 cells have shown it can induce dose-dependent apoptosis, highlighting the utility of this cell line in assessing cellular responses beyond simple receptor activation. nih.gov The (S)-enantiomer of apomorphine is noted to be an antagonist at dopamine receptors, and studies in HEK-293 cells have shown it can exhibit biased antagonism. nih.gov

| Cell Line | Receptor(s) Expressed | Typical Assays Performed | Key Findings for Apomorphine Analogs |

| HEK293 | D2, D3, D4 | cAMP accumulation assays, Radioligand binding, Receptor internalization (confocal microscopy) | MNPA is a full agonist at D2/D3 receptors; (S)-apomorphine shows biased antagonism. nih.govnih.govnih.govnih.gov |

| CHO-K1 | D1, D2 | cAMP stimulation/inhibition, Intracellular calcium mobilization, Apoptosis assays (DNA laddering, annexin (B1180172) binding) | Apomorphine induces apoptosis; used to model receptor desensitization and signaling. genscript.comresearchgate.netnih.gov |

Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are a valuable model for studying neuronal function, particularly neurotransmitter release. nih.gov When treated with nerve growth factor (NGF), these cells differentiate to exhibit a phenotype similar to sympathetic neurons, extending neurites and forming vesicles that store and release catecholamines like dopamine. nih.gov

Research has utilized PC12 cells to investigate the effects of dopamine receptor agonists on neurotransmitter release. Studies involving N-propylnorapomorphine (NPA), the parent compound of S(+)-Propylnorapomorphine, have shown that it produces a concentration-dependent inhibition of potassium-evoked neuropeptide Y release. nih.govnih.gov This inhibitory effect is mediated through the activation of dopamine D2 receptors, as it can be blocked by the D2-receptor antagonist eticlopride. nih.gov The signaling mechanism involves the inhibition of N- and L-type voltage-gated calcium channels and protein kinase C (PKC), ultimately leading to reduced intracellular calcium and inactivation of CaM kinase. nih.govnih.gov These findings establish PC12 cells as a critical tool for dissecting the presynaptic and modulatory actions of apomorphine-based compounds on neuronal signaling.

In the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), cell models that can replicate aspects of motor neuron pathology are essential. The NSC34 cell line, a hybrid of mouse neuroblastoma and motor neuron-enriched primary spinal cord cells, serves as a widely recognized model for motor neurons. researchgate.netelifesciences.org Additionally, patient-derived fibroblasts offer a window into the cellular pathology of specific diseases, retaining the genetic and biochemical characteristics of the individual. innoprot.com

S(+)-apomorphine, the non-salt form of the subject compound, has been identified as a promising neuroprotective agent using these models. nih.govresearchgate.net It was found to be a non-toxic activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress. researchgate.net In NSC34 cells, S(+)-apomorphine showed an ability to protect against oxidative stress insults, although the response was more robust in astrocytic cell lines. nih.govresearchgate.net Significantly, in fibroblast cell lines derived from ALS patients, S(+)-apomorphine reduced pathological oxidative stress and improved cell survival following an oxidative challenge. researchgate.net These studies underscore the utility of NSC34 cells and patient fibroblasts in screening for and characterizing compounds with neuroprotective potential.

| Cell Model | Relevance | Key Findings for S(+)-Apomorphine |

| NSC34 Cells | Motor neuron-like model for neurodegenerative diseases (e.g., ALS). elifesciences.org | Protects against oxidative stress; activates the Nrf2-ARE pathway. nih.govresearchgate.net |

| Patient Fibroblasts | Provides a model of human disease, retaining patient-specific genetic defects. innoprot.com | Reduces pathological oxidative stress and improves survival in fibroblasts from ALS patients. researchgate.net |

Brain Tissue and Membrane Preparations in Receptor Binding Studies

To study receptor binding in a more physiologically relevant context, researchers use preparations from brain tissue. nih.gov Homogenized brain tissue can be fractionated to create membrane preparations that are enriched in synaptic membranes, where neurotransmitter receptors are highly concentrated. researchgate.net These preparations are used in radioligand binding assays to determine the affinity and density of binding sites for a given compound.

Studies using tritiated N-n-propylnorapomorphine ([3H]NPA) have been conducted to map its binding in the rat brain. nih.gov These in vivo binding studies revealed dose-dependent, saturable accumulation of the radioligand in dopamine-rich brain regions, including the striatum, nucleus accumbens, and olfactory tubercle. nih.gov This binding was shown to be specific to dopamine receptors, as it was prevented by co-administration of other dopamine agonists and antagonists like haloperidol. nih.gov The research calculated a maximal number of in vivo NPA binding sites (Bmax) in the striatum to be approximately 22-30 pmol/g. nih.gov Such studies are crucial for understanding the regional distribution and target engagement of propylnorapomorphine compounds within the central nervous system.

In Vitro Functional Assays

Beyond receptor binding, in vitro functional assays are employed to measure the biological effect of a compound on a specific process, such as protein aggregation, which is implicated in many neurodegenerative diseases.

The Thioflavin T (ThT) assay is a widely used "gold standard" for detecting and quantifying the formation of amyloid fibrils in vitro. researchgate.net ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. researchgate.netdoi.org The kinetics of fibril formation typically follow a sigmoidal curve, which can be monitored over time using the ThT fluorescence signal.

This assay has been used to evaluate the potential of apomorphine and its analogs to interfere with the protein aggregation process central to diseases like Alzheimer's. Research has shown that apomorphine can inhibit the formation of amyloid-β (Aβ) fibrils. In the presence of apomorphine, solutions of Aβ protein did not exhibit the characteristic ThT fluorescence, indicating an inhibition of fibril formation. Electron microscopy confirmed that in the presence of apomorphine, Aβ existed as short, non-fibrillar oligomeric species rather than the long, twisted helical fibrils seen in control conditions. This demonstrates the power of the ThT assay as a primary screening tool to identify inhibitors of protein fibrillogenesis.

Intracellular Calcium Response Assays

Intracellular calcium (Ca²⁺) response assays are fundamental tools for characterizing the functional activity of G protein-coupled receptors (GPCRs), including dopamine receptors. These assays measure the changes in cytosolic calcium concentrations that occur downstream of receptor activation. Dopamine receptors, particularly the D1-like family (D1 and D5), are coupled to Gs proteins, which stimulate adenylyl cyclase and can indirectly modulate calcium signaling. Conversely, D2-like receptors (D2, D3, D4) couple to Gi/o proteins, which can influence calcium channels and downstream signaling cascades. nih.govinnoprot.com

The binding of a ligand like S(+)-Propylnorapomorphine hydrochloride to dopamine receptors can initiate a signaling cascade that results in the mobilization of intracellular calcium stores or the influx of extracellular calcium. nih.gov For instance, studies have shown that dopamine D1 receptor activation can potentiate N-methyl-D-aspartate (NMDA)-stimulated calcium increases in specific neuronal populations. nih.govresearchgate.net Assays to measure these effects often use engineered cell lines that co-express the dopamine receptor of interest and a fluorescent calcium indicator, such as GCaMP. researchgate.net The change in fluorescence intensity upon ligand application provides a quantitative measure of the receptor's functional response.

The regulation of dopamine receptor function is itself linked to calcium signaling. In substantia nigra dopamine neurons, Caᵥ1.3 L-type calcium channels are involved in controlling D2 autoreceptor responses. nih.govfrontiersin.org The calcium influx through these channels, regulated by the neuronal calcium sensor-1 (NCS-1), can prevent the desensitization of D2 autoreceptors. nih.govfrontiersin.org Therefore, intracellular calcium response assays provide a critical method for dissecting the complex signaling properties of compounds like this compound and understanding their impact on cellular function and receptor regulation.

Assays for cAMP and Beta-Arrestin-2 Pathways

The functional activity of this compound at dopamine receptors is extensively studied using assays that quantify its influence on two major signaling pathways: the G-protein-dependent cyclic adenosine (B11128) monophosphate (cAMP) pathway and the β-arrestin pathway. Dopamine receptors are canonically distinguished by their effect on cAMP production; D1-like receptors stimulate its synthesis via Gs proteins, while D2-like receptors inhibit it via Gi/o proteins. nih.goveurofinsdiscovery.com Functional assays typically use recombinant cell lines expressing a specific dopamine receptor subtype and measure changes in intracellular cAMP levels, often through techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). eurofinsdiscovery.com A compound's ability to increase or decrease cAMP levels determines its agonist or antagonist/inverse agonist profile at that receptor. eurofinsdiscovery.comeurofinsdiscovery.com

In addition to G-protein signaling, ligand binding to a GPCR can also promote the recruitment of β-arrestin proteins, such as β-arrestin-2. This recruitment not only desensitizes the G-protein response but also initiates a separate wave of G-protein-independent signaling. The concept of "functional selectivity" or "biased agonism" describes ligands that preferentially activate one pathway over the other. nih.gov Developing biased ligands is a key strategy in modern pharmacology, as studies suggest that separating G-protein effects from β-arrestin effects may offer therapeutic advantages, such as reducing side effects. nih.govacs.org

Assays for β-arrestin-2 recruitment are therefore performed alongside cAMP assays to create a comprehensive signaling profile for a compound. These assays can quantify the interaction between the receptor and β-arrestin-2, allowing researchers to calculate a "bias factor" for a ligand like this compound. This characterization is crucial for understanding its full pharmacological activity and predicting its potential therapeutic effects. nih.govacs.org

Animal Models for Investigating Neurobiological Mechanisms

Rodent Models (Mice and Rats) in Behavioral Pharmacology

Rodent models, particularly rats and mice, are cornerstones of behavioral pharmacology for evaluating the effects of dopaminergic compounds like this compound. These models allow for the detailed characterization of a compound's impact on motor activity, stereotyped behaviors, and other centrally-mediated functions. nih.govnih.gov

In a key study evaluating apomorphine isomers, S(+)-Propylnorapomorphine (S(+)-NPA) demonstrated a distinct behavioral profile in rats. Unlike its R(-) isomer, which induced motor excitation and stereotypy, S(+)-NPA selectively inhibited locomotor activity. nih.gov It potently antagonized the locomotor arousal caused by the R(-) isomer and also inhibited spontaneous locomotor activity. nih.gov Notably, S(+)-NPA did not induce stereotyped behaviors (sniffing, licking, gnawing) or catalepsy, suggesting selective antidopaminergic actions, potentially in limbic rather than striatal brain regions. nih.gov Another study found that (+/-)-NPA could influence copulatory behavior in male rats, similar to apomorphine. nih.gov

A classic behavioral paradigm used to assess dopamine receptor agonists is the rotational (circling) behavior test in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. mdpi.com This lesion creates a denervation supersensitivity of dopamine receptors on the lesioned side. Systemic administration of a direct-acting dopamine agonist causes the animal to rotate contralaterally (away from the lesioned side). While this test is standard for agonists, the antagonist properties of S(+)-NPA could be evaluated by its ability to block agonist-induced rotations.

| Behavioral Test | Effect of S(+)-NPA | Key Finding | Reference |

|---|---|---|---|

| Spontaneous Locomotor Activity | Inhibition | ID₅₀ = 3.0 mg/kg | nih.gov |

| R(-)-APO-Induced Locomotion | Antagonism | ID₅₀ = 0.2 mg/kg | nih.gov |

| Stereotypy (Sniffing, Licking, Gnawing) | No significant effect | Did not induce stereotypy or antagonize R(-)-isomer-induced stereotypy | nih.gov |

| Catalepsy | No effect | Did not induce catalepsy | nih.gov |

| Male Copulatory Behavior | Activation | Reduced ejaculation latency; restored mating in some impotent rats | nih.gov |

Transgenic Mouse Models for Neurodegenerative Research

Transgenic mouse models are indispensable for investigating the molecular mechanisms of neurodegenerative disorders like Parkinson's disease (PD) and for testing the efficacy of novel therapeutic agents. nih.govnih.gov Many of these models are based on genes linked to familial forms of PD, most notably α-synuclein (SNCA). nih.govscantox.com Mice have been engineered to overexpress wild-type or mutant forms of human α-synuclein (e.g., A53T, A30P) or truncated fragments. nih.govnih.govfrontiersin.org

These models recapitulate key features of the human disease, including the progressive accumulation of α-synuclein, degeneration of dopaminergic neurons, and the development of motor deficits. nih.govfrontiersin.org For example, mice overexpressing the A53T mutant α-synuclein develop a severe movement disorder and neuronal degeneration. nih.govjax.org The BAC-Tg3(SNCA*E46K) model shows an age-dependent degeneration in the dorsal striatum without significant loss of the projecting dopaminergic neurons, mimicking an early stage of PD. nih.gov The "MitoPark" mouse model features a selective knockout of the mitochondrial transcription factor A (TFAM) in dopamine neurons, leading to mitochondrial dysfunction, inclusion body formation, and a slowly progressing motor impairment, providing a model based on mitochondrial deficits implicated in PD. nih.gov

These well-characterized genetic models provide a robust platform for evaluating compounds like this compound. nih.gov Researchers can use them to assess whether the compound can modify motor symptoms, alter the course of neurodegeneration, or impact the underlying pathological processes, such as α-synuclein aggregation or mitochondrial dysfunction. dntb.gov.uacriver.com

| Model Name/Type | Genetic Modification | Key Phenotype | Relevance for Compound Testing | Reference |

|---|---|---|---|---|

| A53T α-Synuclein | Overexpression of human α-synuclein with A53T mutation | Movement disorder, neuronal degeneration, Lewy-like inclusions | Testing effects on motor symptoms and synucleinopathy | nih.govjax.org |

| BAC-Tg3(SNCA*E46K) | Overexpression of human α-synuclein with E46K mutation | Age-dependent striatal degeneration, early PD-like features | Investigating molecular changes in preclinical/early PD | nih.gov |

| MitoPark Mouse | Conditional knockout of TFAM in dopamine neurons | Mitochondrial dysfunction, progressive motor loss, neuronal death | Evaluating therapies targeting mitochondrial pathways | nih.gov |

| N103 Mouse | Expression of truncated α-synuclein (1-103 fragment) | α-synuclein accumulation, dopaminergic neuron loss, motor deficits | Modeling pathology driven by a specific toxic fragment | frontiersin.org |

C. elegans as a Model System for Protein Aggregation

The nematode Caenorhabditis elegans serves as a powerful model organism for studying the fundamental cellular processes involved in neurodegenerative diseases, particularly the aggregation of proteins like α-synuclein. Its simple anatomy, short lifespan, and genetic tractability make it highly suitable for high-throughput screening of compounds that may modulate protein misfolding and toxicity. While specific studies investigating the direct effects of this compound in C. elegans models of protein aggregation were not prominent in the reviewed literature, the paradigm itself is highly relevant for this class of compound.

In these models, human α-synuclein is typically expressed in specific neuronal populations, such as the dopaminergic neurons. This expression leads to age-dependent protein aggregation, neuronal dysfunction, and eventual cell death, which can be readily visualized and quantified due to the worm's transparency. The resulting neurodegeneration often produces a measurable behavioral deficit, such as impaired motility or altered responses to stimuli. This provides a clear phenotypic endpoint for assessing the effects of genetic or pharmacological interventions. Researchers can use these models to rapidly screen libraries of compounds to identify those that prevent or reverse α-synuclein aggregation, protect neurons from toxicity, or restore normal behavior.

Non-Human Primate Models in Receptor Imaging Studies

Non-human primate (NHP) models are crucial for translational neuroscience research, particularly for in vivo receptor imaging studies using Positron Emission Tomography (PET). nih.govresearchgate.net These studies provide an unparalleled view of a drug's interaction with its target in a brain that is structurally and neurochemically more similar to humans than that of rodents. For dopamine receptor ligands, PET imaging allows for the direct measurement of receptor occupancy, distribution, and the influence of endogenous dopamine. nih.govnih.gov

A key tool in this area is the radiolabeled version of the R(-) enantiomer, ¹¹C-N-propyl-norapomorphine ([¹¹C]NPA). nih.gov [¹¹C]NPA is a full dopamine D2/3 receptor agonist radiotracer that is used to image the high-affinity state of these receptors, which is considered the functionally active state. nih.govnih.gov PET studies in baboons have shown that [¹¹C]NPA selectively accumulates in dopamine-rich areas like the striatum, and this binding can be blocked by pretreatment with a dopamine antagonist like haloperidol, confirming its target specificity. nih.gov

While this compound itself is not the radiotracer, it can be evaluated in this NHP model through competition studies. By administering the unlabeled S(+) isomer before or during a PET scan with [¹¹C]NPA, researchers can determine the degree to which this compound occupies D2/3 receptors at various doses. This allows for the in vivo quantification of its binding affinity and receptor occupancy, providing critical data for its development and for understanding its neuropharmacological profile in a living primate brain. researchgate.net

| NHP Species | Radiotracer | Primary Brain Region Studied | Key Finding | Reference |

|---|---|---|---|---|

| Baboon | [¹¹C]NPA | Striatum | Selective uptake in the striatum, with striatum-to-cerebellum ratios reaching 2.86 at 45 min. | nih.gov |

| Baboon | [¹¹C]NPA | Striatum | Striatal accumulation was inhibited by pretreatment with the D2 antagonist haloperidol. | nih.gov |

| Cynomolgus Monkey | [¹¹C]MNPA (an NPA analog) | Dopamine D2/3 Receptors | Used to compare the receptor occupancy of apomorphine against an antagonist tracer ([¹¹C]raclopride). | researchgate.net |

| Baboon | [¹¹C]NPA | Dopamine D2/3 Receptors | Enables measurement of D2/3 receptors in the high-affinity state for agonists. | nih.gov |

Ex Vivo and Tissue Slice Studies for Neuronal Function

Ex vivo and tissue slice preparations are critical tools in neuroscience research, allowing for the study of neuronal function in a controlled environment that preserves the local cellular architecture of specific brain regions. These methods involve maintaining the viability of thin sections of brain tissue in an artificial cerebrospinal fluid, enabling detailed electrophysiological and neurochemical analyses. For this compound, while direct studies using brain slice electrophysiology are not extensively detailed in the available literature, related ex vivo paradigms, such as tissue superfusion, have been employed to investigate the effects of its enantiomer, R(-)-N-n-propylnorapomorphine, on neuronal processes.

Research using in vitro superfusion of tissue from the nucleus accumbens has been conducted to explore how dopamine agonists modulate neurotransmitter release. In these experiments, tissue is pre-loaded with a radiolabeled neurotransmitter, such as [3H]dopamine, and then stimulated to induce its release. The effects of various compounds on this release can then be quantified.

One such study investigated the impact of the R(-) enantiomer, (-)-N-n-propylnorapomorphine, on potassium-induced dopamine release from rat nucleus accumbens tissue. The findings demonstrated that (-)-N-n-propylnorapomorphine potently inhibited the release of [3H]dopamine. nih.gov This inhibitory effect was found to be mediated by D2 dopamine receptors, as it was antagonized by the selective D2 receptor antagonist sulpiride, but not by the D1-selective antagonist SCH 23390. nih.gov These results from ex vivo tissue studies suggest that the compound acts on presynaptic autoreceptors to reduce dopamine release. nih.gov

While these findings pertain to the R(-) enantiomer, they provide a framework for understanding how this class of compounds interacts with the neuronal machinery controlling dopamine release at the tissue level. Data from in vivo single-unit recording studies, which measure the firing rate of individual neurons in living animals, have characterized S(+)-Propylnorapomorphine as a very weak partial agonist at dopamine autoreceptors. nih.gov One study reported that S(+)-N-n-propylnorapomorphine could fully inhibit the firing of dopamine cells, but its potency was approximately 775 times lower than its R(-) counterpart. nih.gov The same study noted that the S(+) enantiomer could also act as an antagonist when administered prior to a more potent agonist. nih.gov

Although specific data tables from ex vivo slice studies for the S(+) enantiomer are not available in the reviewed literature, the results from the closely related R(-) enantiomer in a tissue superfusion model are presented below.

Interactive Data Table: Effect of (-)-N-n-propylnorapomorphine on [3H]Dopamine Release from Rat Nucleus Accumbens Ex Vivo

This table summarizes the findings from an in vitro superfusion study on the effects of the dopamine agonist (-)-N-n-propylnorapomorphine on potassium-evoked dopamine release. The data illustrates the compound's inhibitory action and its interaction with dopamine receptor antagonists.

| Compound Tested | Concentration | Effect on K+-induced [3H]Dopamine Release | Antagonism by |

| (-)-N-n-propylnorapomorphine | Picomolar range | Inhibition | Sulpiride |

| (-)-N-n-propylnorapomorphine | Picomolar range | Inhibition | Fluphenazine |

| (-)-N-n-propylnorapomorphine | Picomolar range | No antagonism | SCH 23390 |

| SKF 38393 (D1 Agonist) | Not specified | Inhibition | SCH 23390 |

| Quinpirole (B1680403) (D2 Agonist) | Not specified | Inhibition | Sulpiride |

Data sourced from a study investigating the modulation of dopamine release from the rat nucleus accumbens using an in vitro superfusion technique. nih.gov

Synthetic Methodologies and Chemical Biology Approaches

Stereoselective Synthesis Strategies for Enantiomers

The biological activity of propylnorapomorphine is highly dependent on its stereochemistry, with the (R)-(-) and (S)-(+) enantiomers often exhibiting distinct pharmacological profiles. While the (R)-(-) isomer is a potent dopamine (B1211576) receptor agonist, the (S)-(+) enantiomer is known to act as a dopamine receptor antagonist. nih.gov This functional difference necessitates robust stereoselective synthesis or resolution methods to obtain enantiomerically pure compounds for accurate pharmacological evaluation.

A key strategy to access individual enantiomers involves the resolution of a racemic mixture. This can be accomplished through techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution using a chiral resolving agent. For instance, enantiopure novel apomorphine (B128758) analogs have been generated via chiral resolution with (+)-dibenzoyl-D-tartaric acid ((+)-DBTA). nih.gov

Alternatively, stereoselective synthesis aims to create a specific enantiomer directly. These methods often employ chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction. For aporphine-type structures, a common synthetic approach involves a regioselective [4 + 2] cyclization between an aryne precursor and an isoquinoline (B145761) derivative to construct the core aporphine (B1220529) ring system. nih.gov The chirality can be introduced via the isoquinoline component, which is often derived from chiral amino acids. Another approach involves the acid-catalyzed rearrangement of morphine derivatives, such as the conversion of morphine to apomorphine, although this can require harsh conditions and may not be suitable for all substituted analogs. google.com For N-propyl analogues, the synthesis can start from norapomorphine (B1212033), which is then N-alkylated. The stereochemistry of the final product is dictated by the stereochemistry of the norapomorphine precursor.

Derivatization and Preparation of Analogues for Structure-Activity Exploration

To understand how the chemical structure of propylnorapomorphine relates to its biological function, researchers systematically synthesize and test a variety of analogues. This exploration of the structure-activity relationship (SAR) is crucial for designing new ligands with improved potency, selectivity, or altered functional activity (e.g., agonist vs. antagonist). nih.gov The apomorphine scaffold is typically divided into three primary regions for modification: the A-ring (phenyl ring), the catechol hydroxyl groups on the D-ring, and the N-alkyl substituent on the nitrogen atom of the B-ring. nih.govnih.gov

Phenyl Ring (A-Ring) Modifications: The phenyl ring has been a target for substitution to probe its role in receptor interaction. nih.gov

Halogenation: Introducing substituents like bromine at the C-1 or C-3 positions has been explored. For example, the synthesis of (S)-3-bromo-apomorphine ((S)-4) showed that such modifications can lead to biased antagonism for β-arrestin 2 at both D1 and D2 receptors. nih.gov

Alkylation: The addition of alkyl groups, such as an ethyl group, has also been investigated through cross-coupling reactions on halogenated precursors. nih.gov

N-Alkyl Group Modifications: The nature of the N-substituent is a critical determinant of activity at dopamine receptors.

The N-propyl group of (R)-N-propylnorapomorphine ((R)-NPA) is associated with high affinity and selectivity for the D2 receptor over the D1 receptor. nih.gov The synthesis of analogues with different N-alkyl groups helps to elucidate the optimal size and conformation for receptor binding.

Catechol Group Modifications: The two hydroxyl groups on the D-ring are essential for dopaminergic activity.

Esterification and Etherification: These groups can be derivatized to form esters or ethers, which can act as prodrugs or alter the compound's pharmacokinetic properties. researchgate.net For example, O,O'-diacetyl apomorphine and O,O'-dimethyl apomorphine have been synthesized to study these effects. researchgate.net

The findings from these derivatization studies are summarized in the table below, highlighting the impact of specific structural changes on biological activity.

| Compound/Analogue | Modification | Key Finding | Reference |

|---|---|---|---|

| (S)-3-Bromo-apomorphine ((S)-4) | Bromine at C-3 position | Showed biased antagonism for β-arrestin 2 at D1 and D2 receptors. | nih.gov |

| (R)-N-Propylnorapomorphine ((R)-NPA, 17) | N-propyl substituent | Exhibits higher affinity and selectivity for the D2 receptor over the D1 receptor. | nih.gov |

| 2-Substituted N-n-Propyl Analogues | Substitution at C-2 (e.g., Methoxy) | Alters dopaminergic receptor affinities compared to the unsubstituted parent compound. | sci-hub.st |

| Dehydrostephanine (4a) | Dehydrogenation of ring C | Demonstrated antiarrhythmic effects in a CHCl3-induced model. | mdpi.com |

Radiolabeling Techniques for Ligand Development in Imaging Research

Radiolabeled ligands are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which allow for the non-invasive study of receptor distribution and density in the brain. mdpi.com (-)-N-Propylnorapomorphine has been successfully radiolabeled with the positron-emitting isotope Carbon-11 ([11C]) to create the PET tracer (-)-[11C]NPA, a valuable tool for imaging D2/D3 dopamine receptors. nih.govnih.gov

The synthesis of (-)-[11C]NPA is a multi-step process that must be performed rapidly due to the short half-life of Carbon-11 (approximately 20.4 minutes). nih.gov The typical radiosynthesis procedure is as follows:

[11C]Carbon Dioxide Production: [11C]CO2 is produced in a cyclotron.

Synthesis of [11C]Propionyl Chloride: The [11C]CO2 is reacted with a Grignard reagent, such as ethylmagnesium bromide, followed by treatment with phthaloyl chloride to yield [11C]propionyl chloride. nih.gov

Acylation: The precursor, (-)-norapomorphine, is reacted with the newly synthesized [11C]propionyl chloride. nih.gov

Reduction: The resulting amide intermediate is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, (-)-[11C]NPA. nih.govnih.gov

Purification: The final compound is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before use. nih.gov

This method provides the desired radioligand with specific activities suitable for human and animal PET studies. The characteristics of the synthesis are detailed in the table below.

| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (EOS) | Specific Activity (EOS) | Synthesis Time | Reference |

|---|---|---|---|---|---|---|

| (-)-[11C]NPA | (-)-Norapomorphine | Acylation with [11C]propionyl chloride followed by LiAlH4 reduction | 2.5% | 1700 ± 1900 mCi/µmol | 60 min | nih.gov |

*EOS: End of Synthesis

Bioisosteric Modifications in Rational Ligand Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physicochemical properties (e.g., size, shape, electronic distribution). nih.gov This rational design approach is used to enhance desired properties such as potency, selectivity, metabolic stability, and bioavailability, or to reduce toxicity. nih.govcambridgemedchemconsulting.com

In the context of S(+)-propylnorapomorphine and related aporphine structures, bioisosteric modifications can be applied to several key areas of the molecule.

Catechol Hydroxyl Group Replacement: The catechol moiety is crucial for activity but also a primary site for metabolic inactivation (e.g., O-methylation). Replacing one or both hydroxyl groups with bioisosteres could improve metabolic stability. Potential replacements include groups that can act as hydrogen bond donors or acceptors, a key feature of the hydroxyl groups' interaction with the receptor. u-tokyo.ac.jp

Phenyl Ring Equivalents: The phenyl A-ring can be replaced with heterocyclic ring systems like thiophene (B33073) or pyridine. u-tokyo.ac.jp Such modifications can alter the electronic properties and lipophilicity of the molecule, potentially influencing receptor selectivity and pharmacokinetic profiles.

Fluorine as a Hydrogen Bioisostere: The strategic replacement of hydrogen atoms with fluorine is a common tactic. nih.gov Introducing fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. It can also modulate the pKa of nearby basic amines, which can affect receptor binding and cell permeability. nih.govcambridgemedchemconsulting.com

Scaffold Hopping: In a broader sense, entirely new scaffolds that maintain the critical pharmacophoric elements of the aporphine structure can be designed. For instance, in the development of other dopamine D2 receptor modulators, 3-furoic acid has been successfully used as a bioisosteric replacement for proline, demonstrating that significant structural changes can be made while retaining or even improving activity. researchgate.net This principle encourages the exploration of novel core structures that mimic the spatial arrangement of the key functional groups of propylnorapomorphine.

The goal of these modifications is to create new chemical entities with an optimized balance of pharmacological and developability properties, guided by the structural understanding gained from SAR studies. prismbiolab.com

Comparative Preclinical Pharmacology

Differentiation of S(+)-Propylnorapomorphine from R(-)-Propylnorapomorphine

The pharmacological actions of N-n-propylnorapomorphine (NPA) are highly stereoselective, with the S(+) and R(-) enantiomers exhibiting markedly different and often opposing effects at dopamine (B1211576) receptors. While the R(-) isomer is characterized as a potent, high-efficacy dopamine receptor agonist, the S(+) isomer displays a more complex profile, often described as a weak partial agonist or an antagonist. nih.govtandfonline.com

Studies reveal that S(+)-NPA possesses a dual agonist-antagonist nature, indicative of low intrinsic efficacy. nih.gov For instance, while S(+)-NPA can act as an agonist by slowing the firing of dopamine neurons in the substantia nigra and ventral tegmental area (VTA), it also exhibits antagonist properties. nih.govnih.gov Pretreatment with a low dose of S(+)-NPA can cause a significant rightward shift in the dose-response curve for the potent agonist effects of R(-)-NPA. nih.gov

This low intrinsic efficacy is further quantified by studies on dopamine receptor reserve. For R(-)-NPA, maximal inhibition of dopamine cell firing requires only about 32% receptor occupancy, indicating a substantial receptor reserve of approximately 68%. nih.gov In stark contrast, S(+)-NPA requires 94% receptor occupancy to achieve its maximal effect, indicating very few spare receptors. nih.gov The relative efficacy of S(+)-NPA compared to R(-)-NPA has been calculated to be as low as 0.05, confirming its much lower intrinsic activity. nih.gov

This enantioselectivity is also clear in receptor binding assays. The R(-) isomer consistently shows a much higher affinity for dopamine agonist binding sites than the S(+) isomer. acs.orgcapes.gov.br

Comparative Receptor Binding Affinities of NPA Enantiomers

The following table displays the half maximal inhibitory concentration (IC₅₀) in nanomolars (nM) for the R(-) and S(+) enantiomers of N-n-propylnorapomorphine (NPA) in competition with various radiolabeled ligands for binding to calf caudate nucleus membranes. Lower values indicate higher binding affinity.

| Radioligand | Receptor Site Labeled | R(-)-NPA IC₅₀ (nM) | S(+)-NPA IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| [³H]Apomorphine (APO) | Dopamine Agonist Sites | 2.5 | 66 | acs.orgcapes.gov.br |

| [³H]ADTN | Dopamine Agonist Sites | 2.0 | 60 | acs.orgcapes.gov.br |

| [³H]Spiroperidol (SPR) | Dopamine Antagonist Sites (D₂) | 174 | 1400 | acs.orgcapes.gov.br |

Electrophysiological studies further highlight the differences. R(-)-NPA is extremely potent in inhibiting the firing of dopamine cells, whereas S(+)-NPA also shows agonist activity in this model but with a significantly lower potency. nih.gov VTA dopamine cells were found to be more sensitive to S(+)-NPA than those in the substantia nigra. nih.gov

Comparison with Apomorphine (B128758) and Other Apomorphine Derivatives

S(+)-Propylnorapomorphine hydrochloride distinguishes itself pharmacologically from its parent compound, apomorphine (APO). Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptor families. mdpi.comresearchgate.net In contrast, S(+)-NPA acts as a weak partial agonist/antagonist. nih.gov

In behavioral studies, this contrast is evident. While apomorphine induces typical dopamine agonist effects like stereotypy, S(+)-NPA selectively inhibits locomotor activity and does not produce stereotyped behaviors. nih.gov Furthermore, S(+)-NPA is significantly more potent than the S(+) isomer of apomorphine in certain actions. For instance, S(+)-NPA was found to be approximately 20 times more potent than S(+)-APO in antagonizing the locomotor stimulation caused by R(-)-apomorphine. nih.gov

The N-propyl substitution on the nitrogen atom of the aporphine (B1220529) structure significantly influences potency, an effect most dramatically seen in the R(-) enantiomer. R(-)-NPA is a much more potent dopamine agonist than R(-)-apomorphine, being about 10 times more potent in inhibiting nigral dopamine cell firing and up to 8.7 times more active in producing stereotypy in animal models. nih.govnih.gov While the effect of this substitution on the S(+) enantiomer is less straightforward, the data suggests it enhances its unique antagonist-like properties compared to S(+)-apomorphine. nih.gov